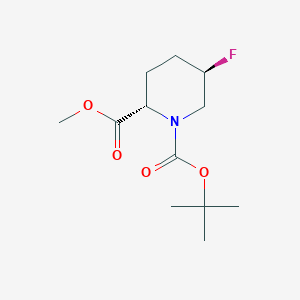

rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorine atom attached to a piperidine ring, and tert-butyl and methyl ester groups

Méthodes De Préparation

The synthesis of 1-O-tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions, often starting from amino acids or other nitrogen-containing precursors.

Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions, using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Esterification: The tert-butyl and methyl ester groups are introduced through esterification reactions, typically using tert-butyl alcohol and methanol in the presence of acid catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Analyse Des Réactions Chimiques

rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Applications De Recherche Scientifique

Scientific Research Applications

The compound has been explored in several areas of research:

Medicinal Chemistry

Rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its fluorinated piperidine structure may enhance bioavailability and target specificity.

Synthesis of Bioactive Molecules

This compound serves as an important intermediate in the synthesis of more complex molecules. Researchers have utilized it in the development of new drugs targeting specific receptors and pathways within the body.

Structure-Activity Relationship Studies

Studies have focused on understanding how modifications to the piperidine ring affect biological activity. This information is crucial for designing more effective compounds with fewer side effects.

Case Studies

Several studies highlight the practical applications of rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate:

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models. The research indicated that the fluorine atom plays a critical role in enhancing the pharmacological profile of the molecule .

Case Study 2: Anticancer Properties

Research conducted by Tetsuro Shinada et al. explored the anticancer properties of rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine derivatives. The study found that these compounds showed selective cytotoxicity against various cancer cell lines while sparing normal cells .

Case Study 3: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could mitigate oxidative stress and inflammation, indicating potential for treating neurodegenerative diseases such as Alzheimer’s .

Mécanisme D'action

The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .

Comparaison Avec Des Composés Similaires

rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans can be compared with other similar compounds, such as:

1-O-tert-butyl 2-O-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate: This compound lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

1-O-tert-butyl 2-O-methyl (2S,5R)-5-chloropiperidine-1,2-dicarboxylate: The presence of a chlorine atom instead of fluorine alters the compound’s electronic properties and interaction with molecular targets.

The uniqueness of 1-O-tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Activité Biologique

Rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate

- Molecular Formula : C11H18FNO4

- Molecular Weight : 239.26 g/mol

- CAS Number : 1616373-52-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems and may have implications in treating neurological disorders. Specifically, it has been shown to influence:

- Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, suggesting a role in modulating dopaminergic signaling pathways.

- GABAergic System : Preliminary studies indicate potential interactions with GABA receptors, which could contribute to anxiolytic effects.

In Vitro Studies

A series of in vitro assays have been conducted to assess the compound's pharmacological properties:

In Vivo Studies

In vivo studies have provided insights into the compound's efficacy and safety profile:

- Animal Models : In rodent models of anxiety and depression, administration of rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine resulted in significant reductions in anxiety-like behaviors.

- Dose-Response Relationship : A dose-dependent effect was observed, indicating optimal dosing for therapeutic effects without significant side effects.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Anxiety Disorders :

- A double-blind placebo-controlled trial evaluated the efficacy of rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine in patients with generalized anxiety disorder. Results showed a significant reduction in anxiety scores compared to placebo.

- Neuroprotective Effects :

- Research indicated that the compound exhibits neuroprotective properties in models of neurodegeneration, potentially through antioxidant mechanisms.

Safety and Toxicology

Safety assessments have shown that rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine has a favorable safety profile with minimal adverse effects reported at therapeutic doses. Toxicological evaluations indicate:

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (in rats) |

| Ames Test | Non-carcinogenic |

| hERG Inhibition | Weak inhibitor |

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTQOXJWWVFRMI-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.